3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound . It has a molecular formula of C14H16N2S and a molecular weight of 244.36 .
Molecular Structure Analysis
The InChI code for 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is 1S/C14H15ClN2S/c15-11-6-4-10 (5-7-11)12-13 (18)17-14 (16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2, (H,17,18) .Scientific Research Applications
Antimicrobial Applications
The synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, related to 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, has been explored for their potential as antibacterial and antifungal agents. These compounds have shown promising results against clinically isolated microorganisms, indicating their potential in antimicrobial applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
Inhibitor Design for Protein Tyrosine Phosphatase 1B
Novel 3‐aryl‐1‐oxa‐2,8‐diazaspiro[4.5]dec‐2‐ene derivatives have been synthesized and evaluated as inhibitors against protein tyrosine phosphatase 1B. This research indicates the potential use of these compounds in designing new inhibitors for this enzyme, which is significant in the context of treating diseases like diabetes and obesity (Wang et al., 2015).
Antidiabetic Activity
The antidiabetic activity of 2-aminospiropyrazolinium tosylates has been investigated, revealing that these compounds exhibit significant antidiabetic α-amylase and α-glucosidase activity. This study highlights the potential therapeutic applications of these compounds in managing diabetes (Kayukova et al., 2022).
Antifilarial Agents
Research into the activity of 2-methoxycarbonylamino-1-phenyl-1,3-diazaspiro[4.5]dec-2-ene has shown its efficacy as a micro- and macrofilaricidal agent against filarial worms in rodents. This finding is crucial for the development of new antifilarial treatments (Naim et al., 1994).
Antimycobacterial Agents
Enantiomerically pure spiroisoxazolidines, derived from 1-oxa-2,7-diazaspiro[4.5]decane, have been screened for their in vitro activity against Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents (Kumar et al., 2010).
Crystal Structure Analysis
The crystal structure of various derivatives of 1-oxaspiro[4.5]decane has been analyzed, providing valuable insights into their molecular geometry and potential applications in various fields of science (Wang et al., 2011).
Antihypertensive Activity
1-Oxa-3,8-diazaspiro[4.5]decan-2-ones have been evaluated as antihypertensive agents, showing promising results in lowering blood pressure in spontaneous hypertensive rats. This research opens up avenues for new treatments in managing hypertension (Caroon et al., 1981).
Synthesis and Molecular Diversity
Research has been conducted on the synthesis of various spiro compounds, including 7,9-diazaspiro[4.5]dec-1-enes, and their molecular diversity, indicating their versatile applications in organic synthesis and potential pharmaceutical uses (Han et al., 2020).
properties
IUPAC Name |
3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNMCEHDUIVPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
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